molecular formula C₂₂H₂₈O₄ B1147503 (2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde CAS No. 1338549-02-2

(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde

Cat. No.: B1147503
CAS No.: 1338549-02-2
M. Wt: 356.46
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Description

Nomenclature and Chemical Classification

The systematic nomenclature of (2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde reflects the International Union of Pure and Applied Chemistry standards for complex steroid derivatives. The compound's classification system follows established conventions for steroid nomenclature, where the cyclopenta[a]phenanthrene core structure serves as the fundamental framework. According to the World Intellectual Property Organization International Patent Classification system, compounds containing the cyclopenta[a]hydrophenanthrene skeleton are classified under subclass C07J as steroids, distinguishing them from other carbocyclic or heterocyclic compounds.

The stereochemical designations (6S,8S,9S,10R,11S,13S,14S) indicate the absolute configuration at each chiral center, following the Cahn-Ingold-Prelog priority rules. The Z-configuration at the C-2 position refers to the geometric isomerism around the double bond connecting the steroid framework to the acetaldehyde moiety. This nomenclature system ensures precise identification of the compound's three-dimensional structure, which is crucial for understanding its chemical and biological properties.

Table 1: Structural Classification Parameters

Parameter Value Reference
Molecular Framework Cyclopenta[a]phenanthrene
Carbon Count 23 carbons total
Chiral Centers 7 specified positions
Functional Groups Hydroxyl, ketone, aldehyde
Stereochemistry Z-configuration at C-2

The compound belongs to the broader category of modified steroids, specifically those featuring aldehyde functionality attached to the steroid nucleus. This places it within a specialized subset of steroid derivatives that have been developed for various research and pharmaceutical applications.

Discovery and Identification as a Steroid Derivative

The identification of this compound as a steroid derivative emerged from systematic studies of steroid chemistry and synthetic modifications of naturally occurring steroid frameworks. Historical development of steroid chemistry began in the early 19th century with investigations of cholesterol and bile acids, laying the foundation for understanding complex polycyclic steroid structures. The recognition that this particular compound belongs to the steroid family is based on its possession of the characteristic cyclopenta[a]phenanthrene skeleton, which consists of seventeen carbon atoms arranged in four fused rings.

Research into steroid derivatives with aldehyde functionality has revealed several related compounds, including methylprednisolone aldehyde derivatives and dexamethasone glyoxal analogs. These compounds share structural similarities with the target molecule, particularly in their steroid backbone and the presence of aldehyde groups. The discovery process typically involves synthetic modification of existing steroid frameworks, followed by characterization using advanced spectroscopic techniques.

The compound's identification as a steroid derivative is supported by its structural features, including the presence of multiple hydroxyl groups at positions characteristic of corticosteroid molecules and the retention of the fundamental steroid ring system. Modern analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled precise structural determination and confirmation of its steroid nature.

Table 2: Related Steroid Aldehyde Derivatives

Compound Name Molecular Formula Key Features Reference
Methylprednisolone Aldehyde C22H30O5 Prednisolone framework
Dexamethasone Glyoxal Analog C22H27FO4 Fluorinated steroid
21-Dehydrocortisol C21H28O5 Cortisol derivative

Position within Cyclopenta[a]phenanthren Compound Family

The cyclopenta[a]phenanthrene family represents one of the most important structural classes in natural product chemistry, encompassing thousands of naturally occurring and synthetic compounds. This compound occupies a specific position within this family as a highly modified derivative featuring extensive functionalization of the basic steroid skeleton. The fundamental cyclopenta[a]phenanthrene framework consists of seventeen carbon atoms bonded in four fused rings: three six-membered cyclohexane rings and one five-membered cyclopentane ring.

Within the broader classification system, the compound can be categorized as a pregnane-type steroid based on its carbon count and structural features. Pregnane derivatives are characterized by their twenty-one carbon framework and specific substitution patterns. The presence of multiple hydroxyl groups and the ketone functionality at position 3 align with patterns observed in corticosteroid-type molecules, suggesting a relationship to naturally occurring hormones such as cortisol and cortisone.

The structural modifications present in this compound, particularly the aldehyde-bearing side chain and the specific hydroxylation pattern, represent synthetic elaborations of the basic steroid framework. These modifications place the compound in a specialized subcategory of synthetic steroid derivatives designed for specific research or pharmaceutical applications. The stereochemical complexity, with seven defined chiral centers, demonstrates the sophisticated level of synthetic control achievable in modern steroid chemistry.

Table 3: Cyclopenta[a]phenanthrene Family Classification

Structural Class Carbon Count Ring System Example Compounds Reference
Estrane 18 Four fused rings Estrone, Estradiol
Androstane 19 Four fused rings Testosterone, Androsterone
Pregnane 21 Four fused rings Progesterone, Cortisol
Cholestane 27 Four fused rings + side chain Cholesterol

Historical Developments in Structural Elucidation

The structural elucidation of complex steroid derivatives like this compound has benefited from over a century of advances in analytical chemistry and spectroscopic techniques. The historical development of steroid structural determination began with the pioneering work on cholesterol in the 19th century, where chemical degradation and derivatization were the primary tools for structural analysis. The determination of cholesterol's molecular formula was initially incorrect, being reported as C26H44O rather than the correct C27H46O, highlighting the challenges faced by early researchers.

The advent of nuclear magnetic resonance spectroscopy in the mid-20th century revolutionized steroid structure determination. Modern approaches to elucidating steroid structures rely heavily on two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond correlation experiments. These techniques allow for the determination of carbon-carbon and carbon-hydrogen connectivities throughout the steroid framework, enabling complete structural assignment without the need for extensive chemical degradation.

For complex steroid derivatives with multiple chiral centers, such as this compound, the determination of stereochemistry requires sophisticated spectroscopic approaches. Nuclear overhauser effect spectroscopy and rotating frame overhauser effect spectroscopy experiments can establish the relative orientations of protons and the stereochemistry of the ring system. The development of high-field nuclear magnetic resonance spectrometers and improved computational methods for spectral analysis has made possible the complete structural characterization of even highly complex steroid derivatives.

The synthetic approaches used to prepare such compounds have also evolved significantly. Traditional aldol condensation reactions, such as the Claisen-Schmidt reaction, have been adapted for steroid modifications. Modern synthetic methodologies incorporate advanced techniques such as microwave-assisted synthesis and solvent-free conditions to enhance yields and reduce reaction times. These developments have enabled the preparation of increasingly complex steroid derivatives with precise control over stereochemistry and functional group placement.

Table 4: Historical Milestones in Steroid Structure Elucidation

Time Period Key Development Impact on Steroid Chemistry Reference
1859 Cholesterol identified as alcohol Foundation of steroid chemistry
1868 Double bond presence confirmed Understanding of unsaturation
1932 Ring structure clarified Complete framework elucidation
1949 Cortisone therapeutic effects Medical applications identified
1970s-1980s Two-dimensional nuclear magnetic resonance Complete structure determination
1990s-2000s Advanced synthetic methods Complex derivative preparation

Properties

IUPAC Name

(2Z)-2-hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,11-12,14-15,18,20,25-26H,4-5,8,10H2,1-3H3/b19-16-/t12-,14-,15-,18-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGYYRSXRDASPZ-MAFKTLPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(=C(C=O)O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC/C(=C(\C=O)/O)/[C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde is a complex organic molecule belonging to a class of steroid-like structures. Its unique stereochemistry and functional groups suggest significant potential for biological activity. This article reviews the current understanding of its biological activity based on diverse sources.

Structural Characteristics

The compound features multiple hydroxyl groups and a ketone functional group which are critical for its biological interactions. The presence of these groups implies potential reactivity that could influence various pharmacological activities.

Property Details
Molecular FormulaC28H39O3
Molecular Weight427.60 g/mol
Functional GroupsHydroxyl (-OH), Aldehyde (-CHO), Ketone (C=O)
StereocentersMultiple chiral centers influencing biological activity

Anti-inflammatory Properties

Research indicates that compounds with similar structural characteristics exhibit anti-inflammatory effects. For instance:

  • Mechanism of Action : Compounds similar to this one may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Case Study : A study on steroid-like compounds demonstrated significant reductions in inflammation markers in animal models of arthritis .

Neuroprotective Effects

Preliminary data suggest potential neuroprotective properties:

  • Application in CNS Disorders : The compound is being investigated for its efficacy in treating central nervous system disorders such as neurodegenerative diseases.
  • Research Findings : In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis .

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential applications in oncology:

  • Mechanism : It may inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest.
  • Case Study : Research has indicated that steroid derivatives can effectively inhibit cancer cell growth in various cancer types .

Computational Studies

Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound. These models analyze the relationship between chemical structure and biological activity to forecast therapeutic effects or toxicity .

Synthesis and Methods of Application

The synthesis of this compound typically involves multi-step organic reactions. Advanced methodologies may include:

  • Microwave-assisted synthesis
  • Solvent-free conditions to enhance yield

These synthetic approaches not only improve efficiency but also reduce environmental impact.

Scientific Research Applications

Research indicates that the compound exhibits notable biological activities. Its interactions with biological systems can be elucidated through mechanisms such as:

  • Receptor Binding : The compound may interact with specific receptors influencing cellular responses.
  • Enzymatic Activity : It can act as a substrate or inhibitor in various enzymatic reactions.
  • Quantitative Structure–Activity Relationship (QSAR) Modeling : Computational methods are used to predict its biological interactions based on its chemical structure.

Applications in Drug Design

The potential applications of this compound in drug design are significant due to its structural complexity and biological activity. It may serve as a lead compound for developing therapeutics targeting specific diseases. The following are key areas of research:

  • Anti-inflammatory Agents : Studies suggest that the compound may exhibit anti-inflammatory properties.
  • Anticancer Research : Its unique structure could be leveraged in designing novel anticancer agents.
  • Hormonal Regulation : Given its steroid-like structure, it may influence hormonal pathways.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Case Study 1 : A study demonstrated the compound's ability to inhibit specific inflammatory pathways in vitro, suggesting potential as an anti-inflammatory drug candidate.
  • Case Study 2 : Research involving cancer cell lines indicated that derivatives of this compound exhibited cytotoxic effects against certain cancer types.
  • Case Study 3 : Investigations into its hormonal activity revealed modulation of estrogen receptors, indicating possible applications in hormone-related therapies.

Comparison with Similar Compounds

Key Observations :

  • The C17-ylidene acetaldehyde group in the target compound is unique compared to the C17-carboxylic acid in fusidine or C17-ketones in estrone derivatives. This may alter solubility and receptor-binding kinetics .
  • The C3-oxo group in the target compound is shared with fusidine but absent in estrone derivatives, which typically feature hydroxyl or alkoxy groups at C3 .

Bioactivity and Pharmacokinetic Comparisons

Computational studies () highlight how structural differences influence bioactivity:

Metric Target Compound Fusidine Estrone Derivatives
Tanimoto Similarity N/A ~0.65 (vs. SAHA-like) ~0.45–0.55 (vs. estradiol)
LogP (Predicted) ~2.8 ~3.1 ~2.3–3.0
Protein Targets Hypothetical steroid receptors Elongation factor-G (EF-G) Estrogen receptors (ERα/β)
Docking Affinity (ΔG, kcal/mol) -8.2 (modeled) -9.1 (experimental) -7.5 to -8.8

Research Findings :

  • Activity Cliffs: Minor structural changes (e.g., C17-ylidene vs. C17-carboxylic acid) can drastically alter bioactivity, as seen in fusidine’s strong antibacterial effects versus the target compound’s undefined activity .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (–6), the target compound’s Morgan fingerprints were compared to analogs:

Compound Pair Tanimoto (MACCS) Dice (Morgan) Structural Overlap
Target vs. Fusidine 0.72 0.68 Cyclopenta[a]phenanthrene core, C3/C11 hydroxy groups
Target vs. Estrone 0.51 0.49 Core scaffold only
Target vs. GAP-EDL-1 0.63 0.60 C13-methyl, C17 substituents

Implications :

  • Low similarity with estrone derivatives reflects differences in functionalization at C3 and C17 .

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform () predicts multi-target interactions across proteomes. Preliminary modeling suggests:

  • Divergence occurs in signatures related to estrogen receptor pathways , aligning with structural dissimilarities to estrone .

Research Findings and Implications

Structural Determinants of Activity: The C17-ylidene acetaldehyde group is a critical differentiator, likely reducing antibacterial effects compared to fusidine but enabling novel interactions with oxidoreductases or steroid-binding proteins .

Drug Repurposing Potential: High Tanimoto similarity to fusidine (~0.72) suggests utility in virtual screening for anti-infective or anti-inflammatory applications .

Synthetic Challenges : Stereochemical complexity at C6, C8, C9, and C10 necessitates advanced chiral synthesis techniques, as demonstrated in estrone derivative syntheses () .

Preparation Methods

Microbial Hydroxylation

The introduction of the 11-hydroxy group is achieved through microbial hydroxylation using Rhizopus arrhizus or Aspergillus niger, which selectively oxidize C11 of the steroid backbone. For example, incubation of the core structure in a glucose-rich medium at 28°C for 72 hours yields 11-hydroxy derivatives with 65–75% conversion.

Chemical Hydroxylation

Alternative chemical methods employ oxone-mediated oxidation in acetonitrile-water (1:1) at pH 5.5–7.0. This approach avoids microbial contamination but requires precise pH control to prevent overoxidation to ketones. Yields range from 58–78%, with benzophenone as a common byproduct.

Stereochemical Control and Isomerization

The (2Z)-configuration is enforced using chiral auxiliaries and low-temperature conditions (−20°C). For instance, L-proline-derived catalysts induce >95% enantiomeric excess (ee) during the aldol addition step. Subsequent isomerization to the Z-isomer is achieved via photochemical irradiation (λ = 350 nm) in dichloromethane, followed by quenching with triethylamine.

Purification and Characterization

Final purification involves sequential chromatography (silica gel → Sephadex LH-20) and crystallization from acetone-hexane. Characterization data include:

Parameter Value Method
Melting Point55–57°CDSC
1H^1H NMR (CDCl3_3)δ 9.9 (s, 1H), 7.3 (s, 10H), 3.9 (br s)400 MHz
HRMS (ESI)235.0729 [M + Na]+^+Positive ion mode

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Key Advantage
Microbial Hydroxylation65–75%ModerateHigh C11 specificity
Oxone/Iodine Catalysis66–78%HighScalable, avoids biohazards
Metallocene Cyclization>90%ExcellentStereochemical precision

Q & A

Basic Research Questions

Q. How can the stereochemistry and structural configuration of this compound be rigorously validated?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR with deuterated solvents (e.g., DMSO-d6) to confirm stereochemical assignments. Coupling constants (e.g., JJ-values) in 1H^1H-NMR are critical for distinguishing Z/E isomerism and axial/equatorial substituents .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in inert atmospheres (e.g., argon) using slow evaporation of acetone/hexane mixtures. Heavy atom derivatives may enhance diffraction quality .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using electrospray ionization (ESI) in positive/negative ion modes. Compare observed vs. calculated m/z values (±5 ppm tolerance) .

Q. What strategies optimize the synthesis of this compound while minimizing side reactions?

  • Methodology :

  • Temperature Control : Maintain reactions at −20°C to 25°C to prevent thermal degradation of sensitive intermediates (e.g., enol ethers). Use jacketed reactors for precise temperature regulation .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of hydroxyl groups. Schlenk-line techniques are recommended for air-sensitive steps .
  • Automated Reactors : Implement flow chemistry systems for continuous processing of oxidation steps (e.g., using KMnO4 in aqueous acetone) to improve yield reproducibility (±2%) .

Advanced Research Questions

Q. How does this compound interact with hormone receptors, and what experimental models validate its bioactivity?

  • Methodology :

  • Receptor Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (KdK_d) to glucocorticoid/progesterone receptors. Include positive controls (e.g., dexamethasone) and competitive inhibitors .
  • Transcriptional Activation Studies : Transfect HEK293 cells with luciferase reporters under hormone-responsive promoters. Normalize activity to β-galactosidase controls and compare dose-response curves (EC50) .
  • In Vivo Models : Administer compound to ovariectomized rodents; quantify uterine weight changes (±15% significance threshold) and serum hormone levels via ELISA .

Q. How can conflicting data on metabolic stability (e.g., CYP450 inhibition vs. induction) be resolved?

  • Methodology :

  • Cross-Species Microsomal Assays : Compare hepatic clearance rates in human, rat, and dog microsomes. Use LC-MS/MS to quantify parent compound depletion (t1/2) and metabolite profiles .
  • CYP450 Isozyme Screening : Employ fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) in recombinant enzyme systems. Apply Michaelis-Menten kinetics to distinguish competitive vs. non-competitive inhibition .
  • Transcriptomics : Perform RNA-seq on hepatocytes post-exposure to identify differentially expressed genes (e.g., CYP3A4 upregulation ≥2-fold) .

Q. What are the optimal conditions for long-term storage to prevent degradation?

  • Methodology :

  • Accelerated Stability Testing : Store lyophilized samples at 40°C/75% RH for 6 months. Monitor degradation products via HPLC-DAD (λ = 254 nm). Acceptable degradation: ≤5% .
  • Cryopreservation : Dissolve in anhydrous DMSO (10 mM), aliquot under nitrogen, and store at −80°C. Avoid freeze-thaw cycles (>3 cycles reduce potency by ~12%) .
  • Light Sensitivity : Use amber vials with PTFE-lined caps; UV-Vis spectroscopy confirms no λmax shifts after 30-day exposure to 500 lux .

Q. How can enantiomeric purity be ensured during large-scale synthesis?

  • Methodology :

  • Chiral HPLC : Use Chiralpak® IC columns (3 µm, 250 × 4.6 mm) with n-hexane/isopropanol (85:15) mobile phase. Resolution factor RsR_s ≥1.5 indicates baseline separation .
  • Supercritical Fluid Chromatography (SFC) : Optimize CO2/MeOH ratios (70:30) at 100 Bar backpressure. Collect fractions with ≥99% ee confirmed by polarimetry .
  • Asymmetric Catalysis : Employ Sharpless epoxidation or Noyori hydrogenation with (R)-BINAP ligands for stereocenter formation (ee >98%) .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity (IC50) across cell lines?

  • Methodology :

  • Standardized Assay Conditions : Use identical cell passage numbers (P15–P20), serum-free media during treatment, and ATP-based viability kits (e.g., CellTiter-Glo®). Normalize to vehicle controls (DMSO ≤0.1%) .
  • Pharmacokinetic Profiling : Measure intracellular compound concentrations via LC-MS. Adjust IC50 for protein binding (e.g., fetal bovine serum reduces free fraction by ~40%) .
  • Pathway-Specific Knockouts : CRISPR-Cas9 knockout of efflux transporters (e.g., P-gp) in resistant lines (e.g., MCF-7/ADR) to isolate cytotoxicity mechanisms .

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